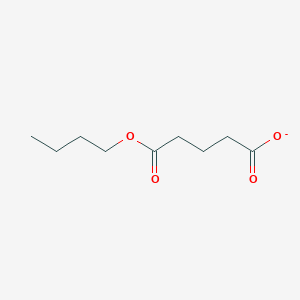
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with carbon disulfide and an alkylating agent such as ethylene oxide. The reaction typically takes place under basic conditions, using a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the formulation of specialty chemicals, including corrosion inhibitors and stabilizers.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and carbodithioic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethyl methacrylate (HEMA)
- 2-Hydroxyethyl acrylate (HEA)
- 2-Hydroxypropyl methacrylate (HPMA)
Comparison
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other hydroxyethyl derivatives. The presence of the carbodithioic acid group further enhances its reactivity and potential applications in various fields. Unlike HEMA, HEA, and HPMA, which are primarily used in polymer chemistry and materials science, this compound finds broader applications in coordination chemistry, biology, and medicine.
Eigenschaften
| 90173-93-6 | |
Molekularformel |
C7H10N2OS2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-2-methylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C7H10N2OS2/c1-5-8-4-6(7(11)12)9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
ORHYJMPVPYYYCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CCO)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)



